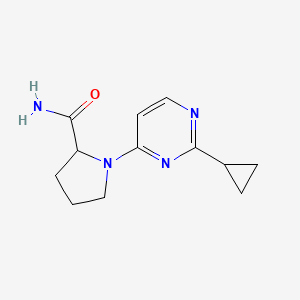
5-methyl-N-(oxan-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(oxan-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine typically involves the reaction of 5-methyl-2-aminopyrimidine with oxan-4-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This method can be optimized to reduce waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols or amines.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
5-methyl-N-(oxan-4-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-aminopyrimidine: A precursor in the synthesis of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine.
Oxan-4-ylamine: Another precursor used in the synthesis.
Pyrimidine derivatives: Compounds with similar structures and biological activities, such as 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-methyl-N-(oxan-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
LVAFBZQLLCRRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12228842.png)

![5-Ethyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12228863.png)
![2-({1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B12228867.png)
![4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12228874.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-chloropyrimidine](/img/structure/B12228878.png)
![1-(1-cyclopentyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12228883.png)
![4-Cyclopropyl-6-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12228884.png)

![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12228894.png)
![4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B12228906.png)

![3-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12228910.png)
![1,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228931.png)
